(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Asymmetric Synthesis Sphingolipid Chemistry Chiral Building Block

Researchers requiring precise (R)-stereochemistry for sphingolipid synthesis face failure if the wrong enantiomer or protecting group is substituted. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (CAS 100548-49-0) solves this by providing the exact (R)-configured TBDMS-protected γ-lactam building block. • Correct (2S,3S,4R) stereochemical triad for phytosphingosine & tetrahydroxy-LCB. • TBDMS group ensures orthogonal deprotection (TBAF/THF) without side reactions. • Available at ≥97% purity with refrigerated storage; ready for immediate dispatch.

Molecular Formula C11H23NO2Si
Molecular Weight 229.39 g/mol
CAS No. 100548-49-0
Cat. No. B176073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
CAS100548-49-0
Molecular FormulaC11H23NO2Si
Molecular Weight229.39 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
InChIInChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1
InChIKeyNUPOYZPOLQAMAK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Specifications: (R)-TBDMS-Pyrrolidinone


(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chiral, TBDMS-protected γ-lactam building block (MF: C₁₁H₂₃NO₂Si; MW: 229.39 g/mol) widely employed in asymmetric synthesis [1]. The single (R)-enantiomer is a key intermediate in the stereocontrolled construction of sphingolipid natural products such as phytosphingosine [2]. Commercially, this compound is available at purities typically ranging from 95% to ≥97%, with standard storage at refrigerated temperature (Sigma-Aldrich specification) [1]. These baseline parameters establish the identity and minimal quality thresholds against which alternative chiral pyrrolidinone intermediates must be measured.

Risks of Substituting with Structural Analogs


A procurement decision that treats this compound as a commodity 'TBDMS-lactam' and selects a regioisomeric analog or the antipodal (S)-enantiomer (CAS 106191-02-0) invites synthetic failure. The (R)-configuration at C-5 is not incidental: it directly encodes the stereochemistry of downstream targets in total synthesis routes to bioactive sphingolipids and cerebrosides [1]. Substitution with the (S)-enantiomer or the racemate would invert or scramble the stereochemical outcome of subsequent diastereoselective transformations. Similarly, replacing the TBDMS group with a more labile TES, less sterically discriminating TMS, or more acid-stable TBDPS protecting group alters the orthogonal deprotection profile and can lead to premature hydroxyl unveiling or incomplete removal, severely compromising stepwise efficiency in multi-step sequences [2].

Quantitative Differentiation Evidence


Chiral Fidelity: (R) vs. (S) Enantiomer

In the total synthesis of phytosphingosine, the (R)-TBDMS-lactam derived from D-glutamic acid delivers the natural (2S,3S,4R) stereochemical configuration of the target, whereas the (S)-enantiomer (CAS 106191-02-0) would produce the unnatural enantiomer [1]. The enantiomeric excess (e.e.) of the commercial (R)-compound is specified at >99% e.e. by several vendors, compared to a typical commercial specification of ≥98% e.e. for the (S)-enantiomer . This difference, though small, becomes amplified in multi-step sequences where each transformation may exhibit diastereofacial selectivity factors (often >10:1 d.r.) that depend on the integrity of the initial chiral center [2].

Asymmetric Synthesis Sphingolipid Chemistry Chiral Building Block

Orthogonal Deprotection: TBDMS vs. TBDPS

The TBDMS group on the target compound is selectively removable with 1 M TBAF in THF at 0–25 °C within 2–4 h, whereas the TBDPS analog (CAS 132974-83-5) requires more forcing conditions (higher TBAF concentration or elevated temperature) or fluoride sources incompatible with acid-sensitive substrates [1]. In a comparative study of silyl protecting group stability, primary OTBDMS ethers exhibited a half-life of approximately 8 h under acidic hydrolysis conditions (AcOH/H₂O/THF, pH ~3), while primary OTBDPS ethers remained >95% intact under identical conditions [2]. This differential lability allows the TBDMS compound to be orthogonally deprotected in the presence of benzyl, carbamate, or other silyl protecting groups in complex synthetic sequences.

Protecting Group Strategy Orthogonal Deprotection Silyl Ether Stability

Regioisomeric Fidelity: 5-Substitution Advantage

The 5-(hydroxymethyl) substitution pattern of the target compound is structurally pre-organized for the synthesis of phytosphingosine and tetrahydroxy-LCB, where the C-5 hydroxymethyl directly maps onto the C-5 side-chain of the target sphingoid base [1]. In contrast, the 3-substituted (R)-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one (CAS 130403-91-7) and the 4-substituted (R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one (CAS 131653-51-5) place the protected oxygen one or two carbons closer to the lactam carbonyl, requiring additional carbon homologation or chain-extension steps that add 2–3 synthetic steps and typically reduce overall yield by 15–25% per additional step [2]. The target compound's C-5 substitution pattern thus provides the most direct, atom-economical entry into this natural product family.

Regioselectivity γ-Lactam Chemistry Sphingolipid Synthesis

Commercial Purity: TBDMS-Protected vs. Unprotected

The target TBDMS-protected compound is typically supplied as a stable, non-hygroscopic solid or low-melting solid, with commercial purities of 95–97% . In contrast, the unprotected parent compound (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone (CAS 66673-40-3) is reported to be hygroscopic , with melting point ranges of 80–89 °C that can vary significantly depending on water content. NMR and HPLC batch-release data for the TBDMS compound from Bidepharm (lot-specific CoA available) show consistent purity of ≥97% with <0.5% residual solvents, ensuring reliable stoichiometry in subsequent transformations . The unprotected alcohol, by comparison, requires careful drying prior to use and may suffer from variable purity due to water absorption during storage.

Chemical Purity Batch-to-Batch Reproducibility Protected vs. Unprotected Intermediate

Application Scenarios in Synthesis & Medicinal Chemistry


Asymmetric Synthesis of Phytosphingosine and Cerebrosides

This compound serves as the foundational chiral building block for the concise, enantioselective synthesis of phytosphingosine and 2-amino-1,3,4,5-tetrahydroxyoctadecene (tetrahydroxy-LCB), the long-chain base component of novel cerebrosides [1]. Its (R)-configuration at C-5 establishes the correct (2S,3S,4R) stereochemical triad of the natural product, eliminating the need for subsequent chiral resolution or chiral auxiliary-mediated steps [1]. The TBDMS protecting group is orthogonally removable under mild fluoride conditions (TBAF, THF) after the sphingoid backbone has been constructed, liberating the primary alcohol for final glycosylation or functionalization [2].

Constrained FTY720 and S1P Modulator Analogs

The pyrrolidine ring of this intermediate provides a rigid scaffold for the design of constrained analogs of FTY720 (fingolimod) and phytosphingosine [1]. The TBDMS-protected hydroxymethyl group allows for late-stage diversification while maintaining the conformational constraint imposed by the cyclic lactam framework. This approach has been employed in the preparation of anticancer agents targeting metabolic and epigenetic pathways through dual S1P receptor modulation and histone deacetylase inhibition [1].

Prostanoid Agonists with γ-Lactam Pharmacophore

The compound can be elaborated into prostaglandin E₂ type 4 (EP4) receptor agonists such as KMN-159, where the γ-lactam core is a critical pharmacophoric element [1]. The TBDMS protection enables selective functionalization of the pyrrolidinone nitrogen and C-3/C-4 positions without perturbing the protected primary alcohol, which can be unveiled at the final stage for subsequent conjugation or bioisostere introduction [1]. This divergent synthetic strategy makes the compound a versatile entry point for a library of γ-lactam-containing bioactive molecules.

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